Éster de 4-nitrofenilo de Boc-beta-alanina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

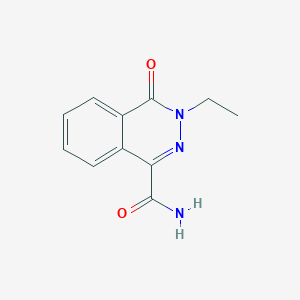

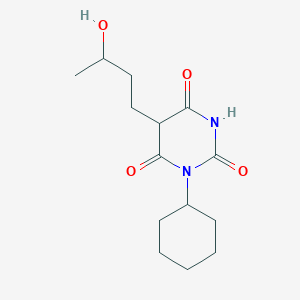

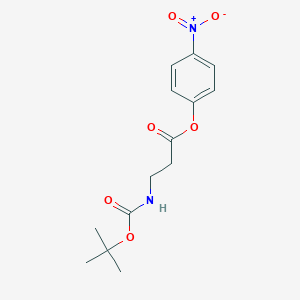

Boc-beta-alanine 4-nitrophenyl ester is a chemical compound with the molecular formula C14H18N2O6 and a molecular weight of 310.31 g/mol. It is commonly used in organic synthesis, particularly in the preparation of peptides and other amino acid derivatives. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the beta-alanine moiety and a 4-nitrophenyl ester functional group.

Aplicaciones Científicas De Investigación

Boc-beta-alanine 4-nitrophenyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.

Proteomics Research: Employed in the preparation of peptide-based probes and reagents for proteomics studies.

Drug Development: Utilized in the synthesis of potential drug candidates and bioactive compounds.

Bioconjugation: Used in the modification of biomolecules for various biochemical assays and diagnostic applications.

Mecanismo De Acción

Target of Action

It is commonly used in proteomics research applications , suggesting that it may interact with proteins or enzymes in the body.

Action Environment

The action, efficacy, and stability of Boc-beta-alanine 4-nitrophenyl ester can be influenced by various environmental factors. For instance, it is recommended to be stored at 2-8 °C , suggesting that temperature can affect its stability. Other factors such as pH, presence of other compounds, and the specific biological environment may also impact its action and efficacy.

Análisis Bioquímico

Biochemical Properties

Boc-beta-alanine 4-nitrophenyl ester is known to interact with certain enzymes. It is a substrate for cathepsin B and porcine pancreatic and human leukocyte elastases . It is also hydrolyzed by chymotrypsin and trypsin as well as by the respective zymogens, especially chymotrypsinogen . The catalytic activity of both chymotrypsinogen and trypsinogen is increased at high ionic strength .

Molecular Mechanism

The molecular mechanism of Boc-beta-alanine 4-nitrophenyl ester involves its interaction with enzymes. It acts as a substrate for certain enzymes and is hydrolyzed by them . This suggests that it may participate in biochemical reactions involving these enzymes.

Temporal Effects in Laboratory Settings

It is known that it has a melting point of 60-67 °C and should be stored at 0-8 °C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Boc-beta-alanine 4-nitrophenyl ester can be synthesized through the reaction of Boc-beta-alanine with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The reaction is typically carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Boc-beta-alanine 4-nitrophenyl ester may involve larger-scale reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as rigorous quality control measures to ensure consistency and safety.

Análisis De Reacciones Químicas

Types of Reactions

Boc-beta-alanine 4-nitrophenyl ester undergoes various chemical reactions, including:

Substitution Reactions: The 4-nitrophenyl ester group can be displaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Boc-beta-alanine and 4-nitrophenol.

Deprotection: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield beta-alanine.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols

Hydrolysis Agents: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide)

Deprotection Agents: Trifluoroacetic acid (TFA)

Major Products Formed

Amides: Formed from substitution reactions with amines

Esters: Formed from substitution reactions with alcohols

Beta-alanine: Formed from deprotection reactions

Comparación Con Compuestos Similares

Boc-beta-alanine 4-nitrophenyl ester can be compared with other similar compounds such as:

Boc-beta-alanine methyl ester: Similar in structure but with a methyl ester group instead of a 4-nitrophenyl ester group.

Boc-beta-alanine ethyl ester: Similar in structure but with an ethyl ester group instead of a 4-nitrophenyl ester group.

Boc-beta-alanine benzyl ester: Similar in structure but with a benzyl ester group instead of a 4-nitrophenyl ester group.

The uniqueness of Boc-beta-alanine 4-nitrophenyl ester lies in its 4-nitrophenyl ester group, which provides distinct reactivity and stability compared to other ester derivatives.

Propiedades

IUPAC Name |

(4-nitrophenyl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(18)15-9-8-12(17)21-11-6-4-10(5-7-11)16(19)20/h4-7H,8-9H2,1-3H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQNGYJVVBTUENI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400277 |

Source

|

| Record name | Boc-beta-alanine 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17547-09-0 |

Source

|

| Record name | Boc-beta-alanine 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.